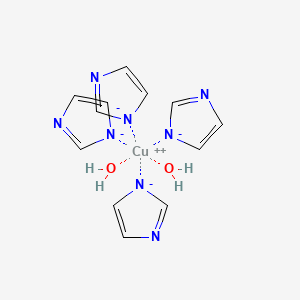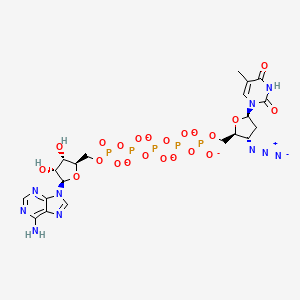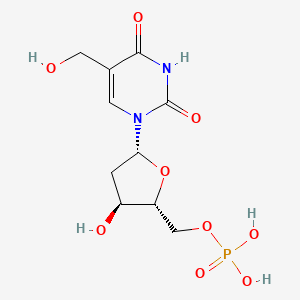
5-Hydroxymethyluridine-2'-deoxy-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) is a pyrimidine nucleotide analogThese compounds are characterized by a monophosphate group linked to the ribose moiety, which lacks a hydroxyl group at position 2 . This compound is essential for DNA synthesis and cellular growth, playing a crucial role in the synthesis of deoxythymidine triphosphate (dTTP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) typically involves the phosphorylation of 2’-deoxy-5-(hydroxymethyl)uridine. This can be achieved using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with altered biological activity.
Substitution: The hydroxymethyl group can be substituted with various functional groups to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2’-deoxy-5-(carboxymethyl)uridine.
Reduction: Formation of 2’-deoxy-5-(hydroxymethyl)uridine derivatives.
Substitution: Formation of various 2’-deoxy-5-substituted uridine analogs.
Scientific Research Applications
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Acts as a diagnostic biomarker for oxidative stress in mammalian cells.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication, thereby interfering with the normal function of DNA polymerases. This leads to the inhibition of DNA synthesis and cellular proliferation . The molecular targets include thymidylate kinase and other enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
2’-Deoxyuridine: An antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis.
Idoxuridine: An antiviral agent that inhibits viral replication by substituting itself for thymidine in viral DNA.
Uniqueness: 2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate) is unique due to its hydroxymethyl group, which imparts distinct biological activities such as anticancer and antiviral properties . This sets it apart from other pyrimidine nucleotides that lack this functional group.
Properties
Molecular Formula |
C10H15N2O9P |
|---|---|
Molecular Weight |
338.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
WEBVWKFGRVLCNS-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
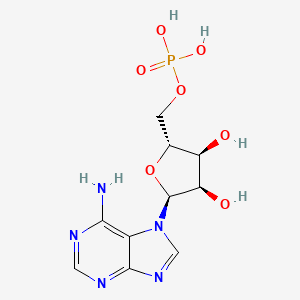

![2-[2-[(1R,2R)-1-amino-2-hydroxypropyl]-5-hydroxy-4-[(E)-indol-3-ylidenemethyl]imidazol-1-yl]acetic acid](/img/structure/B10776870.png)
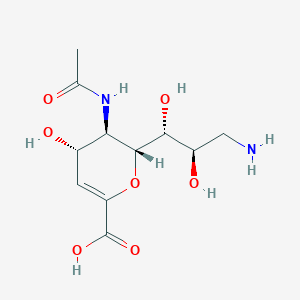

![(3R,4S,5S,6R)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10776880.png)
![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776898.png)
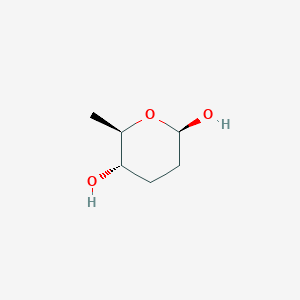
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
